5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Overview
Description
5-Isopropyl-2-methoxy-benzenesulfonyl chloride: is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride .
Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride on the salts of benzenesulfonic acid .
Chlorosulfonic Acid Method: This method involves the reaction of chlorosulfonic acid with benzene or sodium benzenesulfonate .
Sulfuryl Chloride Method: This method uses sulfuryl chloride in the presence of anhydrous aluminum chloride .
Industrial Production Methods: The industrial production of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride typically involves large-scale reactions using the above methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include chlorine , bromine , sulfuric acid , and hypochlorous acid .
Nucleophilic Substitution: Common nucleophiles include amines , alcohols , and thiols .
Major Products Formed:
Electrophilic Aromatic Substitution: Products include substituted benzenes with various electrophiles attached to the aromatic ring.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonate derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into aromatic compounds .
Biology:
- Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Employed in the development of drugs and therapeutic agents due to its ability to modify biological molecules .
Industry:
Mechanism of Action
Electrophilic Aromatic Substitution:
Formation of Electrophile: The electrophile is generated, which then attacks the aromatic ring, forming a positively charged benzenonium intermediate.
Formation of Substituted Benzene: The intermediate loses a proton, regenerating the aromatic ring and forming the substituted benzene.
Nucleophilic Substitution:
Nucleophilic Attack: The nucleophile attacks the sulfonyl chloride group, displacing the chloride ion and forming a new bond.
Formation of Derivative: The final product is a sulfonamide, sulfonate ester, or sulfonate derivative.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of an isopropyl group.
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride: Similar but with an additional methyl group on the aromatic ring.
Uniqueness:
- The presence of the isopropyl group in 5-Isopropyl-2-methoxy-benzenesulfonyl chloride provides unique steric and electronic properties, making it distinct from other sulfonyl chlorides.
Properties
IUPAC Name |
2-methoxy-5-propan-2-ylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLSAAVSJMRGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424602 | |
Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88059-65-8 | |
Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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